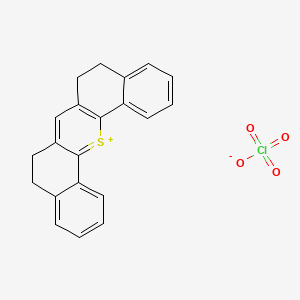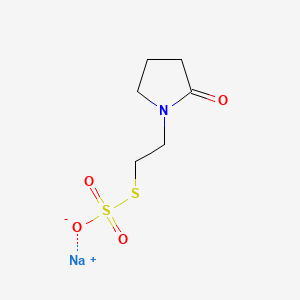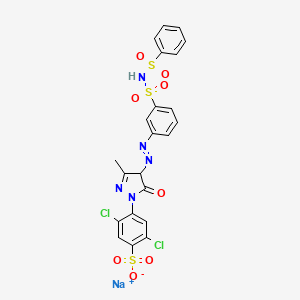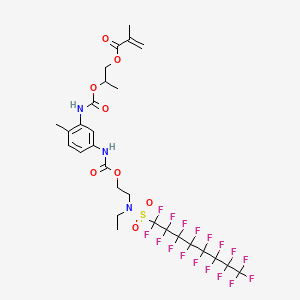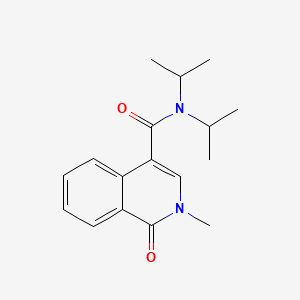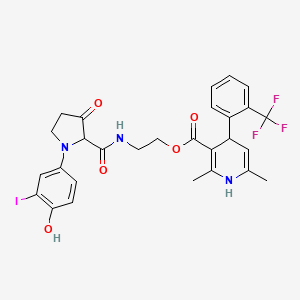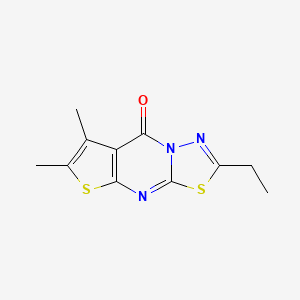
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride: is a chemical compound with a complex structure that includes a chlorophenoxy group, an azepinyl group, and a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the chlorophenoxy intermediate, which is then reacted with an azepinyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2-(4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
- Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
Uniqueness
Compared to similar compounds, Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride is unique due to its specific structural features, such as the presence of the acetamide group and the monohydrochloride salt form. These features may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
87654-81-7 |
|---|---|
Formule moléculaire |
C17H26Cl2N2O2 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
N-[3-(azepan-1-yl)propyl]-2-(4-chlorophenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O2.ClH/c18-15-6-8-16(9-7-15)22-14-17(21)19-10-5-13-20-11-3-1-2-4-12-20;/h6-9H,1-5,10-14H2,(H,19,21);1H |
Clé InChI |
LTKPJANVAOLDFS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





